molecular formula C12H14N2O5 B1404471 ethyl N-(4-acetyl-2-nitrophenyl)glycinate CAS No. 1293926-69-8

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Cat. No. B1404471
CAS RN: 1293926-69-8
M. Wt: 266.25 g/mol
InChI Key: WHIBUYVHXXZMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H14N2O5 . It has a molecular weight of 266.25 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.


Physical And Chemical Properties Analysis

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has a molecular weight of 266.25 g/mol . Other physical and chemical properties are not directly provided in the search results.

Scientific Research Applications

Antimicrobial Agent Development

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate: has been utilized in the synthesis of 1,3,4-thiadiazole derivatives , which are known for their potent antimicrobial properties . These derivatives have shown effectiveness against a range of microbial species, including E. coli , B. mycoides , and C. albicans . The compound’s role in the development of new antimicrobial agents is crucial, especially in the face of rising antibiotic resistance.

Anticancer Research

The compound serves as a precursor in the creation of molecules with potential antiproliferative effects . Research has indicated that derivatives of ethyl N-(4-acetyl-2-nitrophenyl)glycinate could be effective against certain cancer cell lines, including breast adenocarcinoma . This opens up possibilities for its use in cancer treatment research, particularly in drug resistance scenarios.

Chemical Synthesis

In the realm of chemical synthesis, ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a valuable starting material for various nitrogen, oxygen, sulfur, and selenium-containing compounds . Its versatility in reactions makes it a significant compound for synthesizing a wide array of chemical entities with diverse applications.

Enzymatic Reaction Studies

The compound is also used in studies involving chemo-enzymatic processes . It can be part of a procedure combining chemical synthesis with biocatalytic steps, leading to the production of specific glycosides. This is particularly relevant in the study of enzymatic selectivity and efficiency.

Molecular Docking and Modelling

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate: derivatives have been employed in molecular docking studies to understand their interaction with biological receptors . This is crucial for rational drug design, where the binding affinity and mode of action of potential drugs are predicted.

Pharmacological Activity Profiling

The compound’s derivatives are studied for their broad pharmacological activities, including anthelmintic, antiarthropodal, and fungicidal activities . This profiling helps in identifying new therapeutic agents with specific biological properties.

Analytical Chemistry

In analytical chemistry, ethyl N-(4-acetyl-2-nitrophenyl)glycinate can be used as a standard or reference compound for NMR, IR, MS, and elemental analysis . This aids in the characterization and identification of chemical substances.

properties

IUPAC Name

ethyl 2-(4-acetyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBUYVHXXZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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